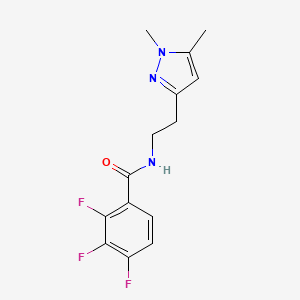

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2,3,4-trifluorobenzamide

Description

Properties

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2,3,4-trifluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O/c1-8-7-9(19-20(8)2)5-6-18-14(21)10-3-4-11(15)13(17)12(10)16/h3-4,7H,5-6H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOGRSGSRZRQGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)C2=C(C(=C(C=C2)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2,3,4-trifluorobenzamide typically involves the following steps:

-

Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. For instance, 1,5-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate.

-

Alkylation: : The pyrazole derivative is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethylamine side chain.

-

Amidation: : The final step involves the reaction of the alkylated pyrazole with 2,3,4-trifluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

Substitution: The trifluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions, especially at the positions ortho and para to the trifluoromethyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole N-oxides, while reduction could produce amines. Substitution reactions could result in various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2,3,4-trifluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the trifluorobenzamide group suggests it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a promising scaffold for the development of new therapeutics.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2,3,4-trifluorobenzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance binding affinity to certain molecular targets, while the pyrazole ring might participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The most closely related compound identified in the literature is N-(4-Chloro-3-nitrophenyl)-2,3,4-trifluorobenzamide (Compound 84378305) . Both compounds share the 2,3,4-trifluorobenzamide core but differ in their amine substituents:

- Target Compound : Pyrazole-ethyl group (1,5-dimethyl substitution).

- Compound 84378305 : 4-Chloro-3-nitrophenyl group.

Physicochemical and Functional Properties

Software and Structural Analysis

Both compounds’ structural refinement and crystallographic data would typically rely on software suites like SHELXL for small-molecule refinement and WinGX/ORTEP for visualization.

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2,3,4-trifluorobenzamide is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

IUPAC Name: N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2,3,4-trifluorobenzamide

Molecular Formula: C₁₅H₁₈F₃N₃O

Molecular Weight: 321.32 g/mol

CAS Number: 2034283-70-8

This compound features a trifluorobenzamide structure which enhances its lipophilicity and biological activity.

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown submicromolar antiproliferative activity in various cancer cell lines. The mechanism often involves the inhibition of mTORC1 signaling pathways and modulation of autophagy, which are crucial for cancer cell survival and proliferation .

2. Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The presence of the pyrazole ring is associated with the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases .

3. Antimicrobial Activity

Preliminary studies have indicated that similar compounds possess antimicrobial properties against a range of pathogens. This activity may be attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.

- Modulation of Signaling Pathways: It affects signaling pathways such as mTORC1 and NF-kB that are pivotal in inflammation and cancer progression.

- Induction of Apoptosis: By triggering apoptotic pathways in cancer cells, it promotes cell death and reduces tumor growth.

Study 1: Antiproliferative Activity

In a study focusing on pyrazole derivatives' anticancer effects, this compound demonstrated an IC50 value in the low micromolar range against MIA PaCa-2 pancreatic cancer cells. This suggests a potent ability to inhibit cell growth and induce apoptosis .

Study 2: Anti-inflammatory Properties

Another study evaluated the anti-inflammatory effects of similar compounds in animal models. The administration of these pyrazole derivatives resulted in a significant reduction in edema and inflammatory markers compared to controls .

Comparative Analysis

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High (submicromolar IC50) | Moderate (inhibition of COX-2) | Present (varied efficacy) |

| Similar Pyrazole Derivative A | Moderate | High | High |

| Similar Pyrazole Derivative B | High | Low | Moderate |

Q & A

Basic: What synthetic methodologies are effective for preparing N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2,3,4-trifluorobenzamide?

Answer:

The compound can be synthesized via amide bond formation between 2,3,4-trifluorobenzoic acid derivatives and the primary amine group of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethylamine. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCl/HOBt or thionyl chloride to generate the acyl chloride intermediate.

- Amidation : React the activated acid with the amine in anhydrous dichloromethane or acetonitrile under inert atmosphere (N₂/Ar), with triethylamine as a base .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95% by HPLC) .

Advanced: How can structural contradictions between computational predictions and experimental crystallographic data be resolved?

Answer:

Discrepancies often arise from conformational flexibility or crystal-packing effects. A systematic approach includes:

- X-ray crystallography : Refine the structure using SHELXL (for small molecules) to resolve anisotropic displacement parameters and hydrogen bonding networks .

- Computational validation : Compare DFT-optimized geometries (e.g., Gaussian09 with B3LYP/6-31G*) to experimental bond lengths/angles. Deviations >5% suggest solvent or lattice effects .

- Hydrogen bond analysis : Use WinGX/ORTEP to visualize graph-set motifs (e.g., R₂²(8) rings) and validate intermolecular interactions .

Basic: What analytical techniques are critical for confirming molecular identity and purity?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms connectivity. Key signals:

- Mass spectrometry : ESI-HRMS validates molecular ion [M+H]⁺ with <2 ppm error.

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) monitors purity (>98%) .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Answer:

- Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzamide para-position to enhance hydrogen bonding with target enzymes .

- Pyrazole substitutions : Replace 1,5-dimethyl groups with bulkier tert-butyl or fluorinated analogs to probe steric/electronic effects on receptor binding .

- Biological assays : Test inhibition of COX-2 or EGFR kinases (IC₅₀ via fluorescence polarization) and correlate with logP (measured via shake-flask/HPLC) .

Basic: What are the key physicochemical properties influencing solubility and stability?

Answer:

- logP : Predicted ~2.8 (Schrödinger QikProp), indicating moderate lipophilicity. Adjust via methoxy or sulfonyl substituents .

- pKa : Pyrazole N-H (pKa ~4.5) and benzamide carbonyl (pKa ~-2) affect ionization in physiological pH .

- Stability : Store at -20°C in anhydrous DMSO; degradation <5% over 6 months (validated by TGA/DSC) .

Advanced: How to address conflicting bioactivity data across different assay platforms?

Answer:

- Assay validation : Replicate in orthogonal assays (e.g., SPR vs. fluorescence-based) to rule out false positives .

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation, which may reduce apparent activity in cell-based assays .

- Data normalization : Apply Z-factor scoring to minimize batch-to-batch variability in high-throughput screening .

Basic: What purification strategies mitigate by-products from amidation reactions?

Answer:

- By-product identification : LC-MS detects unreacted acid (retention time ~3.2 min) or dimeric species (MW + 18 Da).

- Optimized workup : Quench with 1M HCl, extract with ethyl acetate, and wash with brine to remove excess coupling agents .

- Chromatography : Use preparative HPLC (C18, 20–80% acetonitrile gradient) for challenging separations .

Advanced: What computational tools predict intermolecular interactions in co-crystals?

Answer:

- Mercury (CCDC) : Analyzes packing motifs and void spaces for co-crystallization with PEG or cyclodextrins .

- AutoDock Vina : Screens potential co-formers (e.g., succinic acid) via docking scores (<-7.0 kcal/mol indicates strong affinity) .

- Hirshfeld surfaces : Maps contact ratios (e.g., H···F vs. H···O) to guide solvent selection for crystallization .

Basic: How to troubleshoot low yields in large-scale synthesis?

Answer:

- Scale-up adjustments : Replace THF with toluene for exothermic reactions (better heat dissipation) .

- Catalyst optimization : Use DMAP (5 mol%) to accelerate acylation kinetics .

- Process monitoring : In-line FTIR tracks reaction completion (>95% conversion in 4 h) .

Advanced: How does fluorination impact metabolic stability and target selectivity?

Answer:

- Metabolic shielding : Trifluoromethyl groups reduce CYP450 oxidation (in silico MetaSite predicts 3-fold longer t₁/₂) .

- Selectivity profiling : Compare kinome-wide inhibition (Eurofins KinaseProfiler) to identify off-target effects from fluorine’s electronegativity .

- ²⁹F NMR : Monitors defluorination in hepatocyte incubations (no signals < -120 ppm indicates stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.